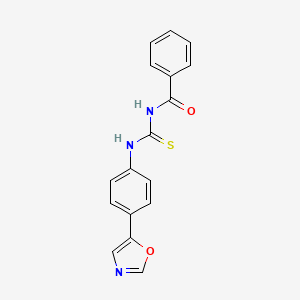

N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide is a complex organic compound featuring an oxazole ring fused to a phenyl group, which is further connected to a carbamothioyl group and a benzamide moiety

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 4-(oxazol-5-yl)aniline and benzoyl chloride.

Reaction Steps:

Step 1: The aniline derivative is first converted to its corresponding isothiocyanate using thiophosgene.

Step 2: The resulting isothiocyanate is then reacted with benzoyl chloride to form the final product.

Reaction Conditions: The reactions are usually carried out in an inert atmosphere (e.g., nitrogen) at temperatures ranging from 0°C to room temperature. Solvents such as dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods:

Batch Process: The compound can be synthesized on an industrial scale using a batch process, where the reactions are performed in large reactors under controlled conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Oxo derivatives of the compound.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted oxazole derivatives.

科学的研究の応用

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the formation of oxazolones and subsequent reactions to yield the final benzamide derivative. The synthesis typically involves:

- Preparation of Oxazolones : Using substituted aldehydes and amines, oxazolones are formed via the Erlenmeyer–Plochl reaction.

- Formation of Benzamides : A nucleophilic attack by secondary amines on the oxazolone ring leads to the production of benzamides, which are confirmed using spectroscopic techniques such as IR, NMR, and LC/MS.

Biological Activities

N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide exhibits a range of biological activities:

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives have been tested for their ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. Compounds derived from oxazolones have shown IC50 values indicating potent LOX inhibition, suggesting potential use in treating inflammatory diseases .

Antioxidant Activity

The compound has demonstrated antioxidant properties by inhibiting lipid peroxidation. In vitro studies have shown that certain derivatives can effectively scavenge free radicals, which are implicated in oxidative stress-related conditions .

Antiviral Activity

Recent studies have identified similar compounds as potential antiviral agents against human norovirus. The antiviral activity is linked to their ability to inhibit viral replication processes, making them candidates for further investigation in antiviral drug development .

In Vitro Studies

A study evaluated the anti-inflammatory efficacy of various oxazolone derivatives using the carrageenan-induced paw edema model in rats. Compounds showed varying degrees of efficacy compared to indomethacin, a standard anti-inflammatory drug. Notably, certain derivatives exhibited comparable or superior activity in inhibiting edema formation .

Molecular Docking Studies

Molecular docking analyses have been conducted to predict the binding interactions between these compounds and target proteins involved in inflammation and cancer pathways. For example, docking studies indicated favorable interactions with proteins such as Akt and PR (PDP: 4OAR), which are crucial in cancer signaling pathways .

Therapeutic Potential

The diverse biological activities of this compound suggest its potential as a lead compound in drug discovery for:

- Anti-inflammatory agents : Targeting conditions like arthritis or other inflammatory diseases.

- Antioxidants : Developing supplements or drugs aimed at reducing oxidative stress.

- Antiviral medications : Addressing viral infections, particularly gastrointestinal viruses like norovirus.

Data Summary Table

| Property | Description |

|---|---|

| Compound Name | This compound |

| Synthesis Method | Erlenmeyer–Plochl reaction followed by nucleophilic attack |

| Biological Activities | Anti-inflammatory, Antioxidant, Antiviral |

| Key Findings | Potent LOX inhibition; antioxidant properties; antiviral potential against norovirus |

| Therapeutic Applications | Anti-inflammatory drugs; antioxidants; antiviral medications |

作用機序

The mechanism by which N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide exerts its effects involves interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context, but common mechanisms include inhibition of enzyme activity and modulation of signaling pathways.

類似化合物との比較

N-((4-(Oxazol-5-yl)phenyl)carboxamide: Similar structure but lacks the carbamothioyl group.

N-((4-(Oxazol-5-yl)phenyl)amide: Similar structure but lacks the benzamide moiety.

N-((4-(Oxazol-5-yl)phenyl)thiocarbamate): Similar structure but with a different functional group.

Uniqueness: N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide is unique due to the presence of both the carbamothioyl and benzamide groups, which contribute to its distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for research and development.

生物活性

N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 4-(Oxazol-5-yl)aniline with isothiocyanates, followed by acylation with benzoyl chloride. This method allows for the introduction of the oxazole and thiourea moieties, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. The compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, using the cup plate method at a concentration of 1 µg/mL. The results indicated notable antibacterial activity, suggesting its potential as a therapeutic agent against bacterial infections .

Antifungal Activity

In addition to its antibacterial effects, this compound also showed antifungal activity against Aspergillus niger and Aspergillus oryzae. The antifungal efficacy was assessed similarly, indicating that the compound could be useful in treating fungal infections .

Antitumor Activity

This compound has been investigated for its antitumor properties. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular processes, such as protein kinases and amylases, which are crucial for tumor growth and microbial survival .

- Modulation of Signaling Pathways : It affects signaling pathways associated with inflammation and immune response, enhancing its therapeutic potential against infections and tumors .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antibacterial Study : A study conducted on this compound demonstrated a significant reduction in bacterial growth when treated with varying concentrations, showcasing dose-dependent efficacy against both gram-positive and gram-negative bacteria .

- Antifungal Efficacy : Another research effort focused on its antifungal properties revealed that the compound effectively inhibited fungal growth at low concentrations, suggesting its potential use in clinical settings for fungal infections .

- Cancer Cell Lines : In vitro assays using human cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability, indicating strong antitumor effects .

特性

IUPAC Name |

N-[[4-(1,3-oxazol-5-yl)phenyl]carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c21-16(13-4-2-1-3-5-13)20-17(23)19-14-8-6-12(7-9-14)15-10-18-11-22-15/h1-11H,(H2,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKIGYZNEQWTCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=CN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。